molecular formula C20H30N4O6 B12519319 L-Valyl-L-alanyl-L-alanyl-L-tyrosine CAS No. 798540-50-8

L-Valyl-L-alanyl-L-alanyl-L-tyrosine

Cat. No.: B12519319
CAS No.: 798540-50-8
M. Wt: 422.5 g/mol
InChI Key: IIPKXKBHOURKNI-APYUEPQZSA-N
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Description

L-Valyl-L-alanyl-L-alanyl-L-tyrosine is a tetrapeptide composed of the amino acids L-valine, L-alanine, and L-tyrosine. This compound is part of the oligopeptide family, which consists of short chains of amino acids linked by peptide bonds. Oligopeptides like this compound are of significant interest due to their potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valyl-L-alanyl-L-alanyl-L-tyrosine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s N-terminal.

    Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. Solution-phase synthesis can be advantageous for producing large quantities of peptides, although it requires extensive purification steps to remove by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-alanyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in the peptide.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl termini of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of dityrosine or other oxidative derivatives.

    Reduction: Cleavage of disulfide bonds, if present.

    Substitution: Formation of modified peptides with new functional groups at the termini.

Scientific Research Applications

L-Valyl-L-alanyl-L-alanyl-L-tyrosine has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-alanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valine: Another oligopeptide with similar amino acid composition but different sequence.

    L-Valyl-L-alanine: A dipeptide with a shorter chain length.

    L-Alanyl-L-tyrosine: A dipeptide containing alanine and tyrosine.

Uniqueness

L-Valyl-L-alanyl-L-alanyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct physicochemical properties and biological activities. Its tetrapeptide structure allows for more complex interactions with biological targets compared to shorter peptides.

Properties

CAS No.

798540-50-8

Molecular Formula

C20H30N4O6

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H30N4O6/c1-10(2)16(21)19(28)23-11(3)17(26)22-12(4)18(27)24-15(20(29)30)9-13-5-7-14(25)8-6-13/h5-8,10-12,15-16,25H,9,21H2,1-4H3,(H,22,26)(H,23,28)(H,24,27)(H,29,30)/t11-,12-,15-,16-/m0/s1

InChI Key

IIPKXKBHOURKNI-APYUEPQZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

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